molecular formula C8H13ClNOP B1343070 (4-Aminophenyl)dimethylphosphine oxide hydrochloride CAS No. 479353-60-1

(4-Aminophenyl)dimethylphosphine oxide hydrochloride

Cat. No. B1343070
M. Wt: 205.62 g/mol
InChI Key: OAHOSYPEIKFMCS-UHFFFAOYSA-N
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Description

The compound (4-Aminophenyl)dimethylphosphine oxide hydrochloride is a derivative of phosphine oxide with an amino group attached to the phenyl ring. This structure is related to the family of phosphine oxides that have been studied for their coordination chemistry, particularly with palladium(II) . The presence of the amino group allows for potential coordination through nitrogen, which can be significant in forming complexes with metals.

Synthesis Analysis

The synthesis of related phosphine oxide compounds involves the reaction of palladium(II) chloride with ligands in dry ethanol to form palladium(II) chloro complexes . Although the exact synthesis of (4-Aminophenyl)dimethylphosphine oxide hydrochloride is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed, possibly involving the chlorination of the corresponding phosphine to introduce the hydrochloride aspect.

Molecular Structure Analysis

The molecular structure of related compounds, such as the trans-bis[2-(dimethylphosphinoylmethoxy-1,1-dimethylethylamine)]palladium(II) dichloride, has been determined using single-crystal X-ray diffraction data . These compounds crystallize in the monoclinic crystal system and feature a square-planar coordination sphere around palladium. The coordination involves nitrogen atoms from aminoalkyldimethylphosphine ligands and chloride atoms in a trans-arrangement. The molecular structure of (4-Aminophenyl)dimethylphosphine oxide hydrochloride would likely exhibit similar coordination properties due to the presence of the amino group.

Chemical Reactions Analysis

The chemical reactivity of phosphine oxides typically involves their ability to coordinate with metal centers. In the case of the compounds studied, coordination with palladium(II) leads to the formation of chloro complexes . The amino group in (4-Aminophenyl)dimethylphosphine oxide hydrochloride would be expected to participate in coordination reactions, potentially forming complexes with various metals, which could be of interest in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine oxides are influenced by their molecular structure. For instance, the crystal packing of [4-(N,N-dimethylamino)phenyl]diphenylphosphine oxide shows one-dimensional chains extended into a sheet structure by peripheral inter-chain associations . This suggests that (4-Aminophenyl)dimethylphosphine oxide hydrochloride could also exhibit interesting solid-state properties due to its potential for hydrogen bonding and intermolecular interactions. The exact physical properties such as melting point, solubility, and stability would require empirical determination.

Scientific Research Applications

Synthesis of Bulky and Chiral Ligands

(Reinhardt et al., 2021) discussed the use of dimenthylphosphine P-oxide as a platform chemical for generating bulky and chiral ligands. These ligands are crucial for coordination chemistry and catalysis, demonstrating the compound's role in enhancing the efficiency and selectivity of chemical reactions.

Development of Novel Polyimides

Research by Myung, Ahn, & Yoon (2004) and Jeong, Kim, & Yoon (2001) focused on the synthesis and characterization of polyimides using monomers related to (4-Aminophenyl)dimethylphosphine oxide. These materials exhibit high thermal stability and unique electronic properties, making them suitable for advanced applications in electronics and optics.

Enhancement of Flame Retardance in Polymers

Li-sheng Wang, Xin-Lan Wang, & Gui-Lin Yan (2000) explored the incorporation of phosphine oxide derivatives into polymers to improve flame retardance. Their work, detailed here, demonstrates the potential of such compounds in creating safer materials for various applications.

Application in Stereolithographic 3D Printing

The study by Wang, Goyanes, Gaisford, & Basit (2016) revealed the use of phosphine oxide derivatives in stereolithography (SLA) for 3D printing drug-loaded tablets with modified-release characteristics. This application signifies the versatility of (4-Aminophenyl)dimethylphosphine oxide derivatives in pharmaceuticals, particularly in creating tailored drug delivery systems.

Synthesis of High-Refractive-Index Materials

Kim, Ku, Goh, Yeo, Ko, & You (2018) highlighted the synthesis of polymers containing phosphine oxide, aiming for materials with a high refractive index and low birefringence. Their work, found here, contributes to the development of optical materials with potential applications in photonics and advanced optical devices.

properties

IUPAC Name

4-dimethylphosphorylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOSYPEIKFMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619664
Record name 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)dimethylphosphine oxide hydrochloride

CAS RN

479353-60-1
Record name 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-(Dimethyl-phosphinoyl)-4-nitro-benzene (2.04 g, 10.2 mmol) and 10% palladium on carbon (0.411 g) in 103 mL of absolute EtOH containing 1.15 mL (11.4 mmol) of conc. HCl was flushed with H2 and stirred at ambient temperature (H2 balloon) for 2 h. The reaction mixture was filtered through Celite, the Celite washed with EtOH, and the combined filtrates concentrated to provide the crude product. Recrystallization from boiling iPrOH (10 mL) provided, after several crops, 1.17 g of an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.61 (dd, J-=11.1, 8.4 Hz, 2H), 7.04 (dd, J=8.4, 2.0 Hz, 2H), 1.64 (s, 3H), 1.60 (s, 3H). 31P NMR (121 MHz, DMSO-d6) δ 39.299.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.411 g
Type
catalyst
Reaction Step One

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